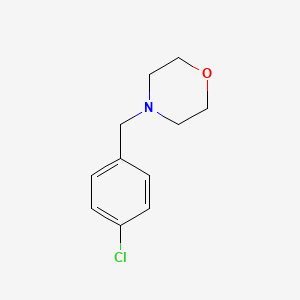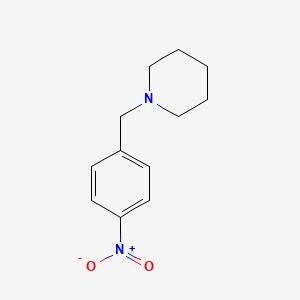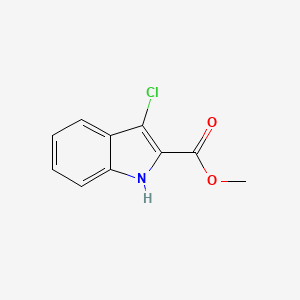
methyl 3-chloro-1H-indole-2-carboxylate
説明
Methyl 3-chloro-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 220664-32-4 . It has a molecular weight of 209.63 . The IUPAC name for this compound is methyl 3-chloro-1H-indole-2-carboxylate .
Molecular Structure Analysis
The molecular structure of methyl 3-chloro-1H-indole-2-carboxylate consists of a benzene ring fused to a pyrrole ring, which is a common structure in indole compounds . The InChI Code for this compound is 1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving methyl 3-chloro-1H-indole-2-carboxylate are not detailed in the retrieved data, indole derivatives in general have been studied for their reactivity. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid .Physical And Chemical Properties Analysis
Methyl 3-chloro-1H-indole-2-carboxylate is a solid compound . It has a boiling point of 168-170°C . The compound should be stored at 2-8°C .科学的研究の応用
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Nitric Oxide Synthase Inhibitors
Indole derivatives can act as inhibitors of nitric oxide synthase (nNOS), an enzyme involved in the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.
Protein Kinase C Alpha Inhibitors
Indole derivatives can inhibit Protein Kinase C alpha (PKCα), an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Antitumor Agents
Indole derivatives can act as inhibitors of the C-terminal domain of RNA polymerase II, potentially serving as antitumor agents.
Kinase Insert Domain Receptor Inhibitors
Indole derivatives can inhibit the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels.
Organocatalysts for the Anti-Mannich Reaction
Indole derivatives can serve as organocatalysts for the anti-Mannich reaction, a type of carbon-carbon bond-forming reaction.
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids. They play a main role in cell biology and have various biologically vital properties .
Microwave-Assisted Synthesis
Indole derivatives can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have various biologically vital properties . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Reactant for Total Synthesis of Dibromophakellin and Analogs Indole derivatives can be used as reactants for the total synthesis of dibromophakellin and its analogs .
Reactant for Synthesis of Pyrrolizidine Alkaloid Trachelanthamidine Indole derivatives can be used as reactants for the synthesis of the pyrrolizidine alkaloid trachelanthamidine .
Reactant for Stereoselective Preparation of Renieramycin G Analogs Indole derivatives can be used as reactants for the stereoselective preparation of renieramycin G analogs .
Reactant for Preparation of Various Inhibitors and Antagonists Indole derivatives can be used as reactants for the preparation of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
Safety And Hazards
The safety information for methyl 3-chloro-1H-indole-2-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
将来の方向性
Indole derivatives, including methyl 3-chloro-1H-indole-2-carboxylate, have potential for further exploration due to their diverse biological activities . They have been studied for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents . Future research may focus on optimizing the synthesis methods and further investigating the biological activities of these compounds.
特性
IUPAC Name |
methyl 3-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPAKOBVNUUWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363237 | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-chloro-1H-indole-2-carboxylate | |
CAS RN |
220664-32-4 | |
| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



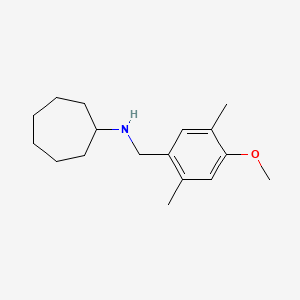
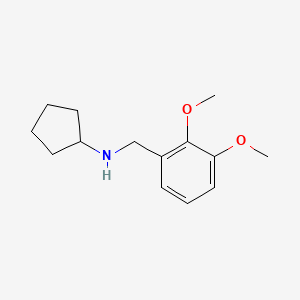
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
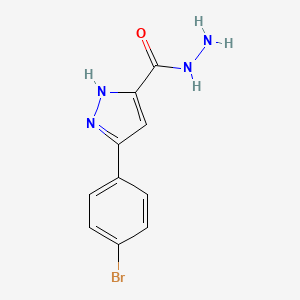
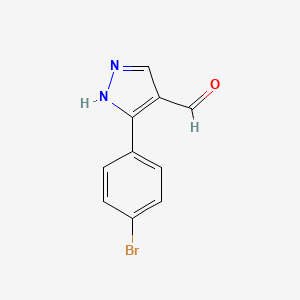
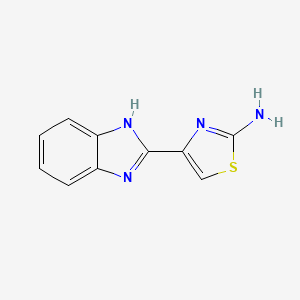
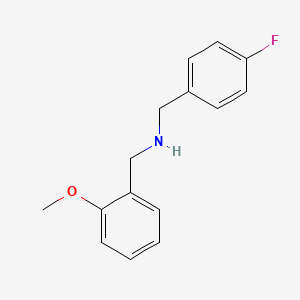
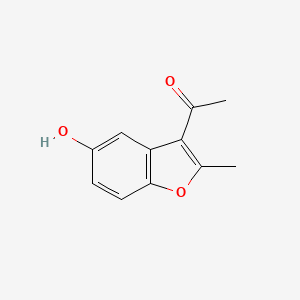
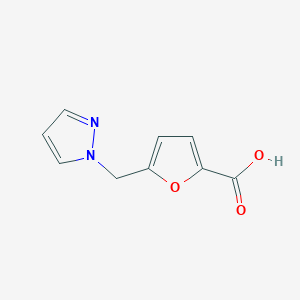
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)
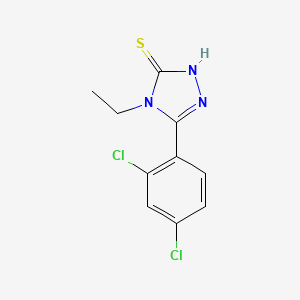
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
